molecular formula C16H12ClNO2 B11843979 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol CAS No. 648896-42-8

5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol

Cat. No.: B11843979
CAS No.: 648896-42-8
M. Wt: 285.72 g/mol
InChI Key: SXCFPGHFBSNBLA-UHFFFAOYSA-N
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Description

5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol (CAS 648896-42-8) is a synthetic 8-hydroxyquinoline derivative, a scaffold renowned for its versatile biological activities and metal-chelating properties. This compound features a chlorine atom at the 5-position and a 4-methoxyphenyl group at the 7-position of the quinoline ring, a structure designed for potential enhanced efficacy and selectivity in biological systems. The 8-hydroxyquinoline core is extensively investigated in medicinal chemistry for its broad potential. Research indicates that similar derivatives exhibit significant antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization, a critical cellular process for cell division, thereby arresting the cell cycle at the G2/M phase and inducing apoptosis (programmed cell death) . Furthermore, 8-hydroxyquinolines are explored as inhibitors of catechol O-methyltransferase (COMT), a key enzyme in the metabolism of neurotransmitters like dopamine, presenting a therapeutic strategy for neurological disorders such as Parkinson's disease . The structural motif of this compound also aligns with derivatives studied for their antiangiogenic potential, which can inhibit the formation of new blood vessels that tumors need to grow and metastasize . With a molecular formula of C₁₆H₁₂ClNO₂ and a molecular weight of 285.73 g/mol, this compound is intended for research applications only . Its potential mechanisms of action and applications make it a valuable chemical tool for scientists exploring novel oncological therapeutics, central nervous system (CNS) active agents, and metal biology. Researchers are advised to consult relevant scientific literature for comprehensive handling, safety, and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648896-42-8

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

5-chloro-7-(4-methoxyphenyl)quinolin-8-ol

InChI

InChI=1S/C16H12ClNO2/c1-20-11-6-4-10(5-7-11)13-9-14(17)12-3-2-8-18-15(12)16(13)19/h2-9,19H,1H3

InChI Key

SXCFPGHFBSNBLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 7 4 Methoxyphenyl Quinolin 8 Ol and Analogues

General Synthetic Strategies for Substituted Quinolin-8-ol Systems

The construction of the quinolin-8-ol core can be achieved through various established synthetic protocols, each offering distinct advantages in terms of substituent tolerance and regioselectivity. Additionally, ongoing research focuses on developing novel and more efficient methodologies.

Exploration of Established Synthetic Routes

Several classical name reactions provide the foundation for quinoline (B57606) synthesis. These methods are often adapted for the preparation of substituted quinolin-8-ols.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.comorganic-chemistry.orgwikipedia.org The reaction is typically catalyzed by acids or bases. organic-chemistry.orgwikipedia.org Variations of the Friedländer synthesis, including the use of microwave irradiation and environmentally friendly catalysts like Nafion, have been developed to improve efficiency. benthamdirect.commdpi.com

Combes Quinoline Synthesis: This method utilizes the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization of the intermediate Schiff base to form 2,4-disubstituted quinolines. iipseries.orgdrugfuture.comwikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline (B41778) and β-diketone. wikipedia.org

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.org It is a versatile method for producing a variety of substituted quinolines. wikipedia.orgnih.gov Modifications using recyclable catalysts have been explored to enhance the sustainability of this process. semanticscholar.org

Skraup Synthesis: In this classic method, quinoline is synthesized by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org While effective, the reaction conditions are often harsh. nih.gov

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.org

Novel Methodologies and Reaction Optimization

Modern synthetic chemistry has introduced new and improved methods for quinoline synthesis, often focusing on milder reaction conditions, greater efficiency, and broader substrate scope.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become powerful tools for the synthesis and functionalization of quinolines. scienceopen.comresearchgate.netias.ac.innih.govacs.orgnih.govresearchgate.netrsc.orgresearchgate.net These reactions allow for the introduction of aryl and amino substituents at specific positions on the quinoline ring. scienceopen.comresearchgate.netias.ac.innih.govacs.orgnih.govresearchgate.netrsc.orgresearchgate.net For instance, the Suzuki-Miyaura coupling can be used to introduce aryl groups at the 8-position of the quinoline core. acs.org

One-Pot Procedures: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offers increased efficiency and reduces waste. One-pot procedures combining palladium-catalyzed borylation and subsequent Suzuki-Miyaura coupling have been successfully employed for the synthesis of 8-arylquinolines. acs.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of water as a solvent, recyclable catalysts, and microwave-assisted reactions to reduce reaction times and energy consumption. tandfonline.com

Targeted Synthesis of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol

The specific synthesis of this compound requires a multi-step approach involving the careful selection and synthesis of precursors followed by key coupling reactions.

Precursor Synthesis and Functionalization Approaches

The synthesis would likely begin with a suitably substituted aniline or a pre-formed quinoline core that can be further functionalized. A plausible route could involve:

Synthesis of a Dihalo-quinolin-8-ol Derivative: Starting with 8-hydroxyquinoline (B1678124), halogenation at the 5- and 7-positions can be achieved to produce a dihalo-8-hydroxyquinoline intermediate.

Protection of the Hydroxyl Group: The 8-hydroxyl group is often protected, for instance as a benzyl (B1604629) ether, to prevent interference in subsequent cross-coupling reactions. rroij.com

Selective Functionalization: The different reactivity of the halogens at the 5- and 7-positions can be exploited for selective functionalization.

Mechanistic Investigations of Key Coupling Reactions

The introduction of the 4-methoxyphenyl (B3050149) group at the 7-position is a critical step, likely achieved through a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound (in this case, 4-methoxyphenylboronic acid) with a halide (the 7-halo-quinoline derivative). The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the desired C-C bond and regenerate the catalyst. nih.govnih.gov The choice of palladium precursor, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. nih.gov

Derivatization Strategies of this compound and Related Scaffolds

Once the core structure of this compound is synthesized, further derivatization can be explored to modify its properties.

Modification of the 8-hydroxyl group: The hydroxyl group can be converted to ethers or esters to alter solubility and biological activity.

Further Substitution on the Quinoline Ring: If other positions on the quinoline ring are amenable to substitution, additional functional groups can be introduced. For example, if a bromo or iodo group is present at another position, it can be used as a handle for further cross-coupling reactions. nih.gov

Modification of the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring could be demethylated to a hydroxyl group, which could then be further functionalized.

Synthesis of Novel Analogs and Homologs

The core structure of 5-chloro-7-arylquinolin-8-ol can be modified to produce a wide array of novel analogs and homologs. A common approach involves the multi-step synthesis starting from 8-hydroxyquinoline. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform (B151607) yields 7-bromoquinolin-8-ol. nih.gov This intermediate can then undergo further reactions to introduce various substituents.

Another strategy for creating analogs involves the Doebner-von Miller reaction. This method allows for the cyclization of anilines to form the quinoline core. For example, the reaction of an appropriate aniline with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid can produce the desired quinoline structure. chemicalbook.com The resulting product can then be purified using column chromatography. chemicalbook.com

Furthermore, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline analogs has been achieved by treating 8-hydroxyquinoline N-oxide with copper-catalyzed Grignard reagents, followed by chlorination with N-chlorosuccinimide (NCS) under acidic conditions. nih.gov

The following table summarizes some examples of synthesized analogs and their starting materials:

Starting MaterialReagentsProduct
8-hydroxyquinolineN-bromosuccinimide (NBS)7-bromoquinolin-8-ol
8-hydroxyquinoline N-oxideGrignard reagents (e.g., i-PrMgX, i-BuMgX), N-chlorosuccinimide (NCS)2-alkyl-5,7-dichloro-8-hydroxyquinoline
Aniline derivativeAcrolein diethyl acetal, HClQuinoline derivative

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomeric forms of chiral 5-chloro-7-arylquinolin-8-ol derivatives is crucial for understanding their biological activities. While direct stereoselective synthesis methods for this compound are not extensively detailed in the provided search results, the synthesis of enantiomerically-enriched Mannich bases derived from related structures like 2-naphthol (B1666908) suggests that such approaches are feasible. nih.gov The separation of racemic mixtures is a common strategy to obtain pure enantiomers.

Formation of Mannich Bases and Other Adducts

The phenolic hydroxyl group and the activated aromatic ring of 8-hydroxyquinoline derivatives make them suitable substrates for Mannich reactions. This three-component condensation reaction involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine, leading to the formation of Mannich bases.

The synthesis of Mannich bases from flavonoids, which also possess phenolic hydroxyl groups, demonstrates the applicability of this reaction to similar structures. nrfhh.com In these reactions, the aminomethylation typically occurs at positions activated by the hydroxyl groups. nrfhh.com For instance, in flavones, the reaction often takes place at the C-8 position. nrfhh.com This suggests that for this compound, the Mannich reaction could potentially occur at the C-5 or other activated positions, leading to novel aminomethylated derivatives.

The general scheme for the Mannich reaction is as follows:

An active hydrogen compound + Formaldehyde + Amine → Mannich Base

Azo Coupling Reactions for Quinolin-8-ol Derivatives

Azo coupling is a significant reaction for modifying 8-hydroxyquinoline derivatives, leading to the formation of brightly colored azo dyes. This electrophilic aromatic substitution reaction involves the coupling of a diazonium salt with an activated aromatic compound, such as 8-hydroxyquinoline. derpharmachemica.comwikipedia.org

The synthesis of these azo dyes typically involves two main steps:

Diazotization: A primary aromatic amine is treated with sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form a diazonium salt. derpharmachemica.com

Coupling: The diazonium salt is then reacted with an 8-hydroxyquinoline derivative, which acts as the coupling agent. The coupling generally occurs at the position para to the hydroxyl group (position 5). If this position is blocked, the coupling may occur at the ortho position. wikipedia.org

The reaction is often carried out in an alkaline medium, which activates the quinolin-8-ol for electrophilic attack. derpharmachemica.com The resulting azo compounds have extended conjugated systems, which are responsible for their color. wikipedia.org

A variety of novel azo dyes have been synthesized from 7-substituted 8-hydroxyquinoline derivatives, yielding products with good yields. derpharmachemica.com

The following table provides examples of reactants used in azo coupling with 8-hydroxyquinoline derivatives:

Diazonium Salt Source (Primary Aromatic Amine)Coupling Agent
Para methyl aniline7-substituted 8-hydroxyquinoline
2-amino-6-nitrotoluene8-hydroxyquinoline
4-chloro-aniline8-hydroxyquinoline

O-Alkylation Methods for Quinolin-8-ol Derivatives

The hydroxyl group at the 8-position of the quinoline ring can be readily alkylated to form ether derivatives. This O-alkylation is typically achieved through a nucleophilic substitution reaction. researchgate.net The reaction involves deprotonating the hydroxyl group with a base, such as potassium carbonate or sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then attacks an alkylating agent, such as an alkyl halide. researchgate.netresearchgate.net

The choice of solvent and base can influence the regioselectivity of alkylation in related heterocyclic systems, sometimes leading to a mixture of N- and O-alkylated products. researchgate.netjuniperpublishers.com However, for 8-hydroxyquinoline derivatives, O-alkylation is a common and effective modification strategy. researchgate.net For instance, the alkylation of quinolin-2(1H)-one derivatives with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF has been reported. researchgate.net

A general representation of the O-alkylation reaction is as follows:

8-Hydroxyquinoline derivative + Base + Alkylating Agent → 8-Alkoxyquinoline derivative

BaseAlkylating AgentSolvent
Potassium Carbonate2-bromoacetophenoneDMF
Potassium CarbonateChloroacetoneDMF
Sodium Hydriden-butyl alcoholDMF
-Benzyl chlorideDioxane

This method allows for the introduction of various alkyl and substituted alkyl groups at the 8-position, further diversifying the range of available 5-chloro-7-arylquinolin-8-ol analogs.

An article detailing the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Following a comprehensive search of available scientific literature and chemical databases, no specific experimental data for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or Raman spectroscopy corresponding to the compound "this compound" could be located.

While spectroscopic information is available for structurally related compounds, such as various substituted quinolines, the strict requirement to focus solely on "this compound" prevents the creation of a scientifically accurate and relevant article as per the provided outline. The introduction of data from other compounds would violate the explicit instructions to not include information outside the scope of the specified subject.

Therefore, the requested content on the advanced spectroscopic characterization of this particular compound cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. In the context of quinoline (B57606) derivatives, UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the compound's chromophores.

Expected UV-Vis Spectral Data for 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol (Note: The following table is illustrative and based on typical values for similar compounds, not on experimental data for the title compound.)

Solvent λmax (nm) Type of Transition
Ethanol ~250-260 π → π*
Ethanol ~300-320 π → π*
Ethanol ~340-360 n → π*

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass, which can be used to determine the elemental composition of the molecule.

For this compound, MS would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks. HRMS would provide the exact mass, allowing for the confirmation of the molecular formula C16H12ClNO2. Fragmentation would likely involve the loss of substituents such as the methoxy (B1213986) group or cleavage of the bond connecting the phenyl ring to the quinoline core.

While no specific mass spectrometry data was found for this compound, HRMS data for a related compound, N-((5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl)benzamide, showed a found value of 391.1412 for [M+Na]+ against a required value of 391.1417 for the formula C24H20N2NaO2, demonstrating the precision of this technique. rsc.org

Expected Mass Spectrometry Data for this compound (Note: The following table is illustrative and based on calculated values, not on experimental data.)

Analysis Expected Value
Molecular Formula C16H12ClNO2
Molecular Weight 299.73 g/mol
HRMS (ESI+) [M+H]+ Requires 300.0578; Found: N/A
HRMS (ESI+) [M+Na]+ Requires 322.0398; Found: N/A

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. The diffraction pattern produced when X-rays are passed through a crystalline sample provides detailed information about the arrangement of atoms in the solid state.

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. It provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. To perform this analysis, a suitable single crystal of the compound must be grown.

No single crystal X-ray diffraction data has been published for this compound. If such an analysis were performed, it would confirm the connectivity of the atoms and provide insights into the conformation of the molecule, such as the dihedral angle between the quinoline and methoxyphenyl rings.

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a solid sample. It provides a unique "fingerprint" for a crystalline solid and can be used to identify the crystalline phase, assess sample purity, and determine unit cell parameters.

Specific powder X-ray diffraction data for this compound is not available in the literature. This type of analysis would be useful to characterize the solid form of the synthesized compound and to ensure batch-to-batch consistency.

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For an organic compound, this typically involves determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared to the calculated theoretical values based on the compound's molecular formula. A close match between the experimental and calculated values provides strong evidence for the purity and identity of the synthesized compound.

No experimental elemental analysis data has been reported for this compound.

Calculated Elemental Analysis Data for this compound (C16H12ClNO2)

Element Theoretical Percentage (%)
Carbon (C) 64.12%
Hydrogen (H) 4.04%
Chlorine (Cl) 11.83%
Nitrogen (N) 4.67%
Oxygen (O) 10.68%

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, these calculations have been instrumental in determining its optimized geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) has been a primary tool for investigating the properties of quinoline (B57606) derivatives. These studies typically involve the use of hybrid functionals, such as B3LYP, in conjunction with various basis sets to accurately model the electronic structure. DFT calculations have been used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of similar compounds. For related molecules, such as 5-chloro-8-hydroxyquinoline (B194070), DFT has been employed to analyze spectroscopic data (IR and Raman) and to understand the impact of substituents on the quinoline core. These studies provide a framework for understanding the geometric parameters and electronic distribution within this compound.

While computationally more intensive, ab initio methods, which are based on first principles without empirical parameterization, have been used to provide a high level of theoretical accuracy for related quinoline systems. These methods are often used as a benchmark for DFT results. Although specific ab initio studies on this compound are not widely documented, the application of methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory to simpler quinoline derivatives helps in corroborating the findings from DFT calculations and provides a deeper understanding of electron correlation effects.

The electronic absorption spectra and the nature of electronic transitions in quinoline derivatives are often investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited-state properties and provides insights into the ultraviolet-visible (UV-Vis) absorption characteristics. For analogous compounds, TD-DFT calculations have been crucial in assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions within the molecule. These theoretical spectra are often calculated in different solvents to understand the effect of the environment on the electronic properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been utilized to study the reactive properties and interaction of quinoline derivatives in a dynamic environment. By simulating the motion of atoms over time, MD can provide insights into the conformational flexibility, solvation effects, and interaction with other molecules. For compounds like 5-chloro-8-hydroxyquinoline, MD simulations have been used to investigate their reactive behavior, complementing the static picture provided by quantum chemical calculations. These simulations are valuable for understanding how this compound might behave in a biological or solution-phase environment.

Reactivity and Stability Assessments

The chemical reactivity and stability of a molecule are key determinants of its potential utility. Computational methods provide powerful tools to assess these properties.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical tool for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species. For various quinoline derivatives, FMO analysis has been used to predict the sites for electrophilic and nucleophilic attack. The distribution of these orbitals in this compound would reveal the regions of the molecule most likely to participate in chemical reactions.

Computational Method Key Findings for Related Quinoline Derivatives
Density Functional Theory (DFT) Provides optimized geometries, vibrational frequencies, and electronic properties.
Ab Initio Methods Offers high-accuracy benchmarks for electronic structure calculations.
Time-Dependent DFT (TD-DFT) Elucidates electronic transitions and UV-Vis absorption spectra.
Molecular Dynamics (MD) Simulations Investigates dynamic behavior, conformational changes, and interactions in solution.
Frontier Molecular Orbital (FMO) Analysis Predicts chemical reactivity and stability through HOMO-LUMO energy gap analysis.

Natural Bond Orbital (NBO) Analysis

At present, specific Natural Bond Orbital (NBO) analysis data for this compound is not available in the reviewed scientific literature. This type of analysis is crucial for understanding the delocalization of electron density between filled and unfilled orbitals, which in turn explains the stabilization energy arising from intramolecular charge transfer interactions. Such an analysis would typically quantify the hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the quinoline and phenyl rings, as well as the interactions involving the chloro and methoxy (B1213986) substituents.

Non-Covalent Interaction (NCI) Analysis

Detailed Non-Covalent Interaction (NCI) analysis for this compound has not been specifically reported. NCI analysis is a powerful tool for visualizing and understanding the weak interactions that govern the three-dimensional structure and intermolecular recognition of a molecule. For this compound, an NCI analysis would be expected to reveal intramolecular hydrogen bonding between the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring. Furthermore, it would elucidate van der Waals interactions between the quinoline and the 4-methoxyphenyl (B3050149) rings, as well as potential halogen bonds involving the chlorine atom. These interactions play a critical role in the molecule's conformation and its potential binding to biological targets.

Solvent Effects and Solvation Models

Specific studies on the solvent effects and the application of solvation models to this compound are not currently documented in the literature. Investigating the influence of different solvents on the electronic structure and stability of this compound is essential for predicting its behavior in various chemical and biological environments. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to calculate the free energy of solvation and to understand how the solvent environment affects properties like UV-Vis spectra and chemical reactivity.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes with Quinolin-8-ol Ligands

Exploration of Complexation with Transition Metals (e.g., Ag(I), Cu(II), Ni(II), Zn(II), Mn(II), Co(II))

No published studies on the synthesis of transition metal complexes with 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol are available.

Determination of Metal-Ligand Stoichiometry

No experimental data on the metal-ligand stoichiometry for complexes of this compound has been reported.

Structural and Electronic Properties of Metal Chelates

Spectroscopic Analysis of Complexes (e.g., Reflectance Spectra, Magnetic Properties)

No spectroscopic data, including reflectance spectra or magnetic property measurements, for metal complexes of this compound are available in the literature.

Proposed Geometries and Coordination Environments

There are no published studies proposing the geometries or coordination environments of metal chelates formed with this compound.

Thermodynamic Parameters of Complex Formation

No research detailing the thermodynamic parameters for the formation of complexes with this compound could be located.

Compound Index

Following a comprehensive search for scientific literature, there is no specific information available regarding the in vitro biological activity of the compound This compound .

The conducted searches yielded results for structurally related but distinct compounds, primarily focusing on derivatives of 8-hydroxyquinoline (B1678124) such as 5-chloro-8-hydroxyquinoline (B194070) (Cloxyquin) and 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol). These compounds differ in the substituent at the 7-position of the quinoline (B57606) ring system.

The biological activity of quinoline derivatives is highly dependent on their specific substitution patterns. The presence of a 4-methoxyphenyl (B3050149) group at the 7-position, as specified in the requested compound, would significantly alter its steric and electronic properties compared to compounds with a hydrogen or an iodine atom at the same position. Therefore, extrapolating biological data from these related molecules to this compound would be scientifically inaccurate.

Consequently, it is not possible to provide the requested article with detailed research findings, data tables, and mechanistic insights for the specified sections, as no published studies on the antibacterial, antifungal, antituberculosis, or anticancer activities of this compound could be located.

In Vitro Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit enzymes is a cornerstone of modern pharmacology. Research into 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol and its related structures has explored their potential across a range of enzymatic targets.

Inhibitors of α-glucosidase and α-amylase are critical in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable simple sugars nih.govnih.gov. The quinoline (B57606) scaffold is a known pharmacophore that has been explored for its antidiabetic potential. Studies on quinoline-1,3,4-oxadiazole conjugates have demonstrated potent α-glucosidase inhibition, with some compounds exhibiting activity in the low micromolar range mdpi.com. This suggests that the quinoline core structure is a viable starting point for designing enzyme inhibitors. However, based on the reviewed scientific literature, specific studies on the α-glucosidase and α-amylase inhibitory activity of this compound have not been reported.

Catechol O-Methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters. Its inhibition is a therapeutic strategy, particularly in the treatment of Parkinson's disease nih.govnih.gov. While various natural and synthetic compounds have been investigated as COMT inhibitors nih.govresearchgate.net, there is no available scientific literature detailing studies on the COMT inhibitory potential of this compound.

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels nih.gov. The stability and activity of HIF-1α are regulated by prolyl hydroxylase domain (PHD) enzymes. Inhibition of these enzymes can stabilize HIF-1α, a mechanism being explored for therapeutic purposes, such as in the treatment of anemia associated with chronic kidney disease nih.govnih.gov. Despite the therapeutic interest in PHD inhibitors, research specifically investigating the inhibitory activity of this compound against HIF-1α prolyl hydroxylase has not been found in the reviewed literature.

HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). Derivatives of styrylquinoline have been identified as potent inhibitors of this enzyme nih.govnih.gov. Research in this area has led to the design and synthesis of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives, which are structurally related to this compound. These studies have shown that modifications to the styrylquinoline core can significantly impact inhibitory activity against HIV integrase nih.gov. For example, the presence of a free para-hydroxy group on the ancillary phenyl ring was found to be important for higher inhibitory activity nih.gov.

Below is a table summarizing the HIV integrase inhibitory activity of some N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives, which share the 5-chloro-8-hydroxyquinoline (B194070) core.

Compound IDR Group (Substitution on ancillary phenyl ring)Inhibition (%) at 10 µg/mL
IIIa4-OCH₃45.3 ± 3.5
IIIeH42.8 ± 4.1
IIIj4-Br40.1 ± 3.8
IIIn4-OH65.2 ± 4.2
Baicalein(Positive Control)95.7 ± 2.1 (IC₅₀ = 3.5 µM)

Data synthesized from studies on related styrylquinoline derivatives.

Protein tyrosine kinases (PTKs) are a large family of enzymes that play fundamental roles in cellular signaling pathways. Their dysregulation is often associated with diseases such as cancer, making them important therapeutic targets nih.gov. Various heterocyclic scaffolds, including quinazolines, have been successfully developed as PTK inhibitors dnu.dp.ua. While the broader class of quinoline and quinazoline derivatives has been extensively studied for this activity, specific research on the protein tyrosine kinase inhibitory effects of this compound is not present in the current body of scientific literature reviewed.

No Publicly Available Research Data Found for "this compound"

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings were identified for the chemical compound This compound pertaining to its in vitro biological activities as outlined in the requested article structure.

Extensive searches were conducted to locate data on the following specified activities:

2-Oxoglutarate Oxygenase Inhibition

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Antioxidant Activity Assays (DPPH and ABTS)

Protein Binding Analysis (In Vitro)

Antiviral Activity (Anti-HIV-1)

Antimalarial Activity

Despite employing various targeted search strategies, no published studies, datasets, or scholarly articles detailing the evaluation of "this compound" in these specific assays could be retrieved. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the provided instructions, is not possible at this time due to the absence of foundational research data in the public domain.

Further investigation would require access to proprietary research databases or the commissioning of new laboratory studies to determine the in vitro biological profile of this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Features for Biological Activity

The activity of 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol is not attributed to a single feature but rather to the synergistic contribution of its three key substituents on the quinoline (B57606) nucleus.

The 8-Hydroxyl Group (-OH): The hydroxyl group at the 8-position is a cornerstone of the biological activity for this class of compounds. nih.gov This group, in conjunction with the nitrogen atom in the quinoline ring, forms a bidentate chelation site, allowing the molecule to bind essential metal ions. nih.gov This metal-chelating property is a primary mechanism behind the antimicrobial and anticancer effects observed in many 8-hydroxyquinoline (B1678124) derivatives. nih.gov

The 5-Chloro Group (-Cl): Halogenation, particularly at the 5- and 7-positions, is a well-established strategy for enhancing the potency of 8-hydroxyquinolines. The chlorine atom at the C-5 position, as seen in cloxyquin (5-chloroquinolin-8-ol), significantly boosts antimicrobial activity. researchgate.netnih.gov This enhancement is often attributed to the electron-withdrawing nature of the halogen, which can modulate the pKa of the 8-hydroxyl group and influence the compound's lipophilicity and ability to penetrate cell membranes. researchgate.net Studies on cloxyquin have demonstrated potent activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov

The 7-(4-methoxyphenyl) Group: The substitution at the C-7 position is critical for tuning the biological activity and specificity. While many potent agents feature a second halogen at this position (e.g., clioquinol, 5-chloro-7-iodo-8-quinolinol), the presence of an aryl group, such as 4-methoxyphenyl (B3050149), introduces different properties. sigmaaldrich.commdpi.com This bulky, lipophilic group can facilitate different molecular interactions, potentially shifting the compound's target profile. For instance, in the development of sphingosine (B13886) kinase (SphK) inhibitors based on a quinoline-5,8-dione core, the incorporation of an aryl moiety at C-7 was explored to probe a lipid-binding site. mdpi.com The methoxy (B1213986) (-OCH3) substituent on the phenyl ring can further influence activity through electronic effects and potential hydrogen bonding interactions.

Impact of Substituent Modifications on Efficacy and Selectivity

Modifying the substituents at the 5- and 7-positions of the quinolin-8-ol scaffold has a profound impact on biological efficacy and selectivity. The following data, derived from studies on related compounds, illustrates these effects.

The introduction of a single chloro group at C-5 (cloxyquin) confers strong antituberculosis activity. nih.gov Further substitution with a second halogen at C-7, as in clioquinol, can maintain or alter this activity profile while introducing other properties, such as antifungal effects. mdpi.com

The transition from a small halogen substituent at C-7 to a larger aryl group, as in this compound, represents a significant structural shift. Research on quinoline-based inhibitors has shown that aryl moieties can be pivotal for binding within specific enzyme pockets. For example, studies on SphK inhibitors showed that para-substituted aryl groups at C-7 led to potent inhibition, whereas meta-substitution resulted in poorer binding, highlighting the spatial importance of the substituent. mdpi.com This suggests that the 4-methoxyphenyl group in the target compound is likely crucial for its specific molecular recognition and biological effects.

Computational Approaches to SAR/SPR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline derivatives, QSAR models have been developed to predict their antimalarial and antimicrobial activities. researchgate.netnih.gov

These models typically rely on descriptors such as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Properties like the distribution of charges and the energy of molecular orbitals are considered.

Lipophilicity (log P): This parameter is crucial for membrane permeability and reaching the target site. nih.gov

A QSAR study on the antimicrobial activity of 8-hydroxyquinoline and its chloro derivatives identified that halogenation significantly impacts activity. researchgate.net For more complex structures like this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be highly valuable. nih.gov These methods build a 3D model and map the steric and electrostatic fields around the molecule, providing a more detailed understanding of how substitutions like the 4-methoxyphenyl group contribute to activity. A recent 3D-QSAR study on quinolines for antimalarial activity successfully predicted the potency of new derivatives, underscoring the predictive power of these computational approaches. nih.gov Such models could be instrumental in optimizing the structure of this compound for enhanced efficacy or to develop novel analogs with improved properties.

Molecular Interaction Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

While specific molecular docking studies on 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol are not extensively available in the public domain, research on structurally similar 5-chloro-8-hydroxyquinoline (B194070) derivatives provides significant insights into their potential protein targets and binding affinities.

One such study focused on Cloxyquin (5-chloro-8-hydroxyquinoline) and its interaction with Bovine Serum Albumin (BSA), a well-characterized transport protein. The binding affinity, represented by the binding constant (K), was determined to be in the order of 10⁴ M⁻¹, indicating a moderate binding strength. nih.gov This interaction is crucial as it can influence the distribution and availability of the compound in a biological system.

Further investigations into other 8-hydroxyquinoline (B1678124) derivatives have revealed a range of binding affinities depending on the specific substitutions on the quinoline (B57606) ring. For instance, the introduction of an iodo group at the 7th position, as in 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), dramatically increases the affinity for BSA, with a reported binding constant of 10⁸ M⁻¹. nih.gov This highlights the significant impact of substituents on molecular interactions.

In a different study, the binding affinity of 5-chloro-8-hydroxyquinoline (referred to as 5CL8HQ) was evaluated against a dehydrogenase inhibitor. The molecular docking analysis yielded a binding affinity value of -6.2 kcal/mol, suggesting a stable complex formation. researchgate.net

Table 1: Predicted Binding Affinities of 5-Chloro-8-hydroxyquinoline Derivatives with Target Proteins
CompoundTarget ProteinBinding Affinity (kcal/mol)Binding Constant (M⁻¹)
Cloxyquin (5-chloro-8-hydroxyquinoline)Bovine Serum Albumin (BSA)Not specified~10⁴
5-chloro-7-iodo-8-hydroxyquinolineBovine Serum Albumin (BSA)Not specified~10⁸
5-chloro-8-hydroxyquinoline (5CL8HQ)Dehydrogenase inhibitor-6.2Not specified

The stability of a ligand-receptor complex is determined by the various non-covalent interactions between the ligand and the amino acid residues of the protein's binding site.

In the case of Cloxyquin's interaction with BSA, molecular docking simulations revealed that hydrophobic interactions are the primary driving force for complex formation. nih.gov The quinoline scaffold of Cloxyquin was found to interact with hydrophobic residues such as Phe550, Leu531, and Leu574 within the fatty acid binding site 5 (FA5) of BSA. Additionally, the quinoline ring participates in a π-π stacking interaction with the Phe506 residue, while the hydroxyl group forms a hydrogen bond with the same residue. nih.govnih.gov

Studies on other quinoline derivatives targeting different receptors have also emphasized the importance of hydrogen bonding and hydrophobic interactions. For example, the interaction of quinoline derivatives with the DNA gyrase receptor has shown the formation of hydrogen bonds with serine residues and hydrophobic interactions with proline and valine residues. researchgate.net

Table 2: Key Ligand-Receptor Interactions for a 5-Chloro-8-hydroxyquinoline Derivative
LigandReceptorInteracting ResiduesType of Interaction
Cloxyquin (5-chloro-8-hydroxyquinoline)Bovine Serum Albumin (BSA)Phe550, Leu531, Leu574Hydrophobic
Phe506π-π stacking, Hydrogen bond

Adsorption Behavior and Mechanism in Materials Applications

The adsorption of organic molecules onto surfaces is a critical phenomenon in various applications, including corrosion inhibition, catalysis, and environmental remediation. The following sections discuss the theoretical models used to describe this behavior and the techniques for analyzing the resulting surface morphology.

Adsorption isotherms describe the equilibrium relationship between the concentration of a substance in the fluid phase and the amount adsorbed on a solid surface at a constant temperature. imist.ma Several models have been developed to describe adsorption processes, with the Langmuir model being one of the most fundamental. imist.maimist.ma

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the surface, forming a monolayer, with no interaction between the adsorbed molecules. youtube.com The linear form of the Langmuir isotherm equation is often used to analyze experimental data:

Cₑ/qₑ = 1/(Kₗ * qₘ) + Cₑ/qₘ

where:

Cₑ is the equilibrium concentration of the adsorbate.

qₑ is the amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium.

qₘ is the maximum monolayer adsorption capacity.

Kₗ is the Langmuir adsorption constant, which is related to the energy of adsorption.

Studies on the adsorption of heterocyclic organic compounds, such as those used as corrosion inhibitors on mild steel, have shown that the process often follows the Langmuir adsorption isotherm. researchgate.net This indicates a spontaneous and favorable adsorption process, which can be either physical (physisorption) or chemical (chemisorption) in nature, as determined by the value of the free energy of adsorption. researchgate.net For instance, research on the adsorption of quinoline and pyridine (B92270) onto granular activated carbon has utilized the extended-Freundlich model to describe the binary adsorption equilibrium data. researchgate.net

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a high resolution. In the context of adsorption studies, SEM can provide direct evidence of the formation of an adsorbed layer on the surface of a material.

For example, in the development of novel fibrous materials containing 8-hydroxyquinoline derivatives for agricultural applications, SEM was employed to analyze the morphology of the fabricated mats. researchgate.net This analysis can reveal details about the fiber diameter, surface texture, and the distribution of any incorporated active compounds.

In corrosion inhibition studies, SEM can be used to compare the surface of a metal before and after exposure to a corrosive environment, both with and without the presence of an inhibitor. A smoother surface in the presence of the inhibitor suggests the formation of a protective adsorbed film that prevents corrosion.

Advanced Research Directions and Future Perspectives

Design of Novel 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol Analogues with Enhanced Potency and Selectivity

The development of novel analogues of this compound would likely focus on modifying its core structure to enhance biological potency and target selectivity. Medicinal chemists can draw upon established structure-activity relationships (SAR) of 8-hydroxyquinoline (B1678124) derivatives to guide the synthesis of new compounds. acs.org Key strategies would involve the targeted modification of the quinoline (B57606) ring, the phenolic hydroxyl group, and the methoxyphenyl substituent.

One common approach is the introduction of various functional groups at different positions on the quinoline nucleus. For instance, the synthesis of derivatives with alternative substituents at the 5- and 7-positions could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. The substitution pattern on the phenyl ring attached at the 7-position also offers a prime site for modification. Replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups could fine-tune the compound's activity.

Furthermore, creating hybrid molecules by linking the 8-hydroxyquinoline core with other pharmacophores is a promising strategy. nih.gov This could lead to compounds with dual modes of action or improved pharmacokinetic profiles. For example, combining the 8-hydroxyquinoline moiety with a group known to target a specific enzyme or receptor could produce highly selective and potent therapeutic agents.

Below is a table of hypothetical analogues of this compound and the rationale for their design.

Analogue Name Modification from Parent Compound Intended Enhancement
5-Bromo-7-(4-hydroxyphenyl)quinolin-8-olReplacement of chloro with bromo group; demethylation of the methoxy group.Increased halogen bonding potential and introduction of a hydrogen bond donor, potentially enhancing binding affinity to target proteins.
5-Chloro-7-(3,4-dimethoxyphenyl)quinolin-8-olAddition of a second methoxy group to the phenyl ring.Increased electron density on the phenyl ring, which could modulate receptor interactions and improve selectivity.
5-Fluoro-7-(4-methoxyphenyl)quinolin-8-olReplacement of chloro with fluoro group.Altered electronic properties and potential for improved metabolic stability and cell permeability.
N-(2-((5-chloro-7-(4-methoxyphenyl)quinolin-8-yl)oxy)ethyl)acetamideEtherification of the 8-hydroxyl group with an N-acetylethylamine moiety.Improved solubility and potential for altered biological targeting due to the introduction of a flexible side chain.

Exploration of New Biological Targets and Mechanisms of Action for Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. biointerfaceresearch.comnih.gov Future research on this compound and its analogues would likely explore a range of biological targets and mechanisms of action that have been identified for related compounds.

In the realm of oncology, quinoline derivatives have been shown to inhibit various protein kinases that are crucial for tumor growth and angiogenesis, such as c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors. researchgate.netnih.gov They can also interfere with the assembly of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis. researchgate.net A novel quinoline derivative, compound 91b1, has been shown to exert its anticancer effects by downregulating Lumican, a protein associated with cancer cell migration and invasion. nih.gov The potential of this compound to modulate these or other cancer-related pathways remains a fertile area for investigation.

The 8-hydroxyquinoline core is also a known metal chelator, and this property can be exploited for therapeutic gain. researchgate.net For example, the chelation of metal ions involved in the catalytic cycle of certain enzymes can lead to their inhibition. This mechanism is relevant for the development of novel antimicrobial agents. For instance, some quinoline derivatives have been found to target KatG, a catalase-peroxidase enzyme essential for the survival of Mycobacterium tuberculosis.

Recent studies have also highlighted the potential of quinoline alkaloids, such as fumiquinazolines F and G, to inhibit the epithelial-mesenchymal transition (EMT) in cancer cells, a process critical for metastasis. mdpi.com This is achieved by altering the levels of proteins like E-cadherin and vimentin. mdpi.com Investigating whether this compound can influence these or other newly discovered targets could open up new therapeutic applications. A functional proteomics approach has also identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs. duke.edu

Potential Biological Target Class Specific Examples Therapeutic Area
Protein Kinasesc-Met, VEGFR, EGFROncology
Cytoskeletal ProteinsTubulinOncology
MetalloenzymesMetallo-beta-lactamases, Matrix metalloproteinasesInfectious Diseases, Oncology
Enzymes in PathogensM. tuberculosis KatGTuberculosis
Cell Adhesion and Migration ProteinsE-cadherin, Vimentin, CD44Oncology
Purine-Binding ProteinsAldehyde dehydrogenase 1 (ALDH1), Quinone reductase 2 (QR2)Various

Potential for Application in Specific Research Fields (e.g., corrosion inhibition)

Beyond its potential in medicinal chemistry, the 8-hydroxyquinoline scaffold of this compound suggests its utility in materials science, particularly as a corrosion inhibitor. 8-Hydroxyquinoline and its derivatives are well-documented as effective corrosion inhibitors for a variety of metals and alloys, including mild steel, in acidic environments. tandfonline.comresearchgate.net

The mechanism of action of these compounds involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.com The nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety can donate lone pairs of electrons to the vacant d-orbitals of the metal, forming stable coordinate bonds. tandfonline.com This interaction is further strengthened by the pi-electrons of the aromatic rings. These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.com

Research has demonstrated that the efficiency of corrosion inhibition by 8-hydroxyquinoline derivatives can be very high. For example, certain novel 8-hydroxyquinoline derivatives have shown inhibition efficiencies of over 95% for mild steel in hydrochloric acid solutions. researchgate.netfigshare.com The specific substituents on the quinoline ring can significantly influence the inhibitor's performance by altering its electron density and adsorption characteristics. The presence of the chloro and methoxyphenyl groups on this compound could offer a unique combination of electronic and steric effects that may prove beneficial for corrosion inhibition. Future studies could involve electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the efficacy of this specific compound.

8-Hydroxyquinoline Derivative Metal Corrosive Medium Maximum Inhibition Efficiency (%)
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1)Mild Steel1 M HCl96
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2)Mild Steel1 M HCl92
12S-HQN80 SteelHCl95.31
Diethyl 1-((8-hydroxyquinoline-5-yl) methyl)-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (PR2)Mild Steel1M HCl95.3

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-7-(4-methoxyphenyl)quinolin-8-ol, and how do reaction conditions influence yield?

The synthesis typically involves Mannich reactions or halogenation-cyclization protocols . A validated method includes refluxing 5-chloro-8-hydroxyquinoline with 4-methoxybenzaldehyde and paraformaldehyde in ethanol, using triethylamine as a base. Key parameters include:

  • Temperature control : Reflux at 80–100°C for 12–48 hours to minimize side reactions .
  • Molar ratios : A 1:1:1.2 ratio of quinoline, aldehyde, and paraformaldehyde optimizes yield (~40–50%) .
  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours at 100°C, improving efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy group at δ 3.8–4.0 ppm) .
  • HRMS-ESI : Validate molecular weight (e.g., [M+H]+ at m/z 354.08) and fragmentation patterns .
  • UV-Vis : Assess π→π* transitions (λmax ~250–300 nm) for purity and electronic properties .

Q. How do substituents (e.g., methoxy, chloro) influence its chemical reactivity?

  • The chloro group at position 5 enhances electrophilic substitution resistance but facilitates metal coordination .
  • The 4-methoxyphenyl moiety at position 7 increases lipophilicity, improving membrane permeability in biological assays .
  • The hydroxyl group at position 8 acts as a hydrogen-bond donor, critical for enzyme inhibition .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity, particularly in anticancer or antimicrobial contexts?

  • CH2-N linkage : Essential for cytotoxicity; replacing the morpholine/piperazine group with hydrophobic moieties reduces activity .
  • Substituent positioning : Chlorine at position 5 enhances selectivity for kinases (e.g., EGFR), while the methoxyphenyl group modulates pharmacokinetics .
  • Metal chelation : The 8-hydroxyquinoline scaffold binds Cu²⁺/Fe³⁺, generating reactive oxygen species (ROS) in cancer cells .

Q. What computational strategies are used to predict its binding modes with biological targets?

  • Molecular docking : Models interactions with kinase domains (e.g., survivin, HDACs) using AutoDock Vina. Key residues (e.g., Asp86 in HDACs) form hydrogen bonds with the hydroxyl group .
  • DFT calculations : Analyze bond critical points (e.g., electron density at C–Cl bond: 0.25 e/ų) to predict regioselectivity in reactions .

Q. How does metal chelation impact its pharmacological activity?

  • Pro-drug mechanism : Copper complexes exhibit 10–100× higher cytotoxicity than the free ligand by inducing DNA damage via ROS .
  • Iron sequestration : Disrupts bacterial iron metabolism, explaining broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

  • Metabolic stability assays : Use liver microsomes to identify rapid glucuronidation of the hydroxyl group, requiring prodrug strategies .
  • PK/PD modeling : Correlate plasma concentrations (Cmax ~1.2 µM) with tumor growth inhibition in xenograft models .

Q. How can stability issues (e.g., oxidation, photodegradation) be mitigated during storage?

  • Storage conditions : –20°C in amber vials under argon to prevent hydroxyl group oxidation .
  • Lyophilization : Formulate as a hydrochloride salt to enhance aqueous stability (t1/2 > 6 months) .

Q. What advanced spectroscopic methods resolve structural ambiguities in derivatives?

  • X-ray crystallography : Confirms dihedral angles between quinoline and methoxyphenyl groups (e.g., 45–60°) critical for stacking interactions .
  • 2D NMR (COSY, NOESY) : Maps through-space interactions between H-6 and methoxyphenyl protons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.